4-Amino-1-ethylaminopentane
Description
Contextual Significance of Aliphatic Diamines in Contemporary Organic Chemistry
Aliphatic diamines, which are organic compounds containing two amino groups attached to a non-aromatic carbon chain, represent a cornerstone class of molecules in modern organic chemistry. Their utility stems from the dual reactivity of the amino groups, which allows them to serve as versatile building blocks and intermediates in a wide array of chemical syntheses. These compounds are fundamental monomers in the production of important polymers such as polyamides and polyureas.
Beyond polymer science, aliphatic diamines are crucial intermediates in the synthesis of a diverse range of fine chemicals. They are used as building blocks for crop protection products, chelating agents, and additives for lubricants and fuels. basf.com In the realm of medicinal chemistry, the diamine motif is a common structural feature in biologically active compounds. The ability of the two amino groups to interact with biological targets, such as enzymes and receptors, makes these scaffolds particularly valuable in drug discovery. lifechemicals.com The spatial arrangement and basicity of the amino groups can be precisely tuned through chemical modification, allowing for the rational design of molecules with specific biological functions. lifechemicals.com The development of conformationally restricted diamines, where the molecule's flexibility is limited, is a significant strategy for enhancing the binding affinity of a drug molecule to its target. lifechemicals.com
Overview of Research Trajectories for Related Aminopentane Structures
The research landscape for aminopentane structures is diverse, with various derivatives being investigated for a range of applications. A prominent example is 4-Amino-1-diethylaminopentane (also known as Novoldiamine), a close structural analogue of the titular compound. nist.gov This molecule is historically significant as a key intermediate in the synthesis of Chloroquine, a widely known antimalarial drug. nist.gov The synthesis involves reacting 4,7-dichloroquinoline (B193633) with 4-Amino-1-diethylaminopentane to form the final drug substance. This established use highlights a major research trajectory for aminopentane diamines: their application as side-chain building blocks in the synthesis of heterocyclic pharmaceuticals.
Research into aliphatic diamines also extends to their use as surface-active agents. Studies have been conducted on the synthesis of various aliphatic diamines with different alkyl chain lengths and substituents to investigate how these structural modifications influence their critical micelle concentration (CMC), a key parameter for surfactants. nih.gov Furthermore, complex derivatives of 1,4-pentanediamine have been synthesized and evaluated for their potential in material science and as intermediates for dyes and pigments.
Delineation of the Academic Research Focus on 4-Amino-1-ethylaminopentane
The academic research focus on this compound, also known by its IUPAC name N¹-ethylpentane-1,4-diamine, is centered on its properties as a functionalized aliphatic diamine. While extensive, peer-reviewed studies on this specific molecule are not as prevalent as for its diethyl- analogue, available data and related patents allow for a delineation of its primary areas of interest.
The synthesis of this compound typically proceeds via the nucleophilic substitution reaction between a di-halogenated pentane (B18724) and ethylamine (B1201723). A common reported route involves the reaction of 1-bromo-4-chloropentane (B8628794) with ethylamine, where a base such as sodium hydroxide (B78521) is used to facilitate the reaction.
From a research application perspective, patent literature involving related diamine derivatives suggests a focus on medicinal chemistry. google.comgoogle.com Complex diamine structures are investigated for their potential as inhibitors of activated blood coagulation factor X (FXa), indicating a role in the development of novel anticoagulants. google.comgoogle.com These compounds are explored for their potential use in preventing and treating conditions related to thrombosis and embolism. google.comgoogle.com The structural motif of a substituted diamine, such as that found in this compound, serves as a scaffold that can be incorporated into larger, more complex molecules designed to interact with specific biological targets.
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 860544-46-3 | |
| Molecular Formula | C₇H₁₈N₂ | |
| Molecular Weight | 130.24 g/mol | |
| Appearance | Clear colorless oil | |
| Boiling Point | 178-181°C | |
| Synonyms | N¹-ethylpentane-1,4-diamine | |
| Dihydrochloride Salt Formula | C₇H₂₀Cl₂N₂ | google.com |
| Dihydrochloride Salt Mol. Weight | 203.15 g/mol | google.com |
Table of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Role/Context |
|---|---|---|---|
| This compound | 860544-46-3 | C₇H₁₈N₂ | Subject of the article |
| 4-Amino-1-diethylaminopentane | 140-80-7 | C₉H₂₂N₂ | Related structure; Chloroquine intermediate nist.gov |
| Chloroquine | 54-05-7 | C₁₈H₂₆ClN₃ | Antimalarial drug |
| 1-Bromo-4-chloropentane | 62932-62-1 | C₅H₁₀BrCl | Reactant in synthesis |
| Ethylamine | 75-04-7 | C₂H₇N | Reactant in synthesis |
| Sodium hydroxide | 1310-73-2 | NaOH | Base in synthesis |
| 4,7-Dichloroquinoline | 86-98-6 | C₉H₅Cl₂N | Reactant in Chloroquine synthesis |
| 2-(Diethylamino)ethylamine | 100-36-7 | C₆H₁₆N₂ | Building block for pharmaceuticals basf.com |
| 1,2-Ethylenediamine | 107-15-3 | C₂H₆N₂ | Building block for various chemicals basf.com |
| 3-(Dimethylamino)propylamine | 109-55-7 | C₅H₁₄N₂ | Versatile chemical intermediate basf.com |
Structure
3D Structure
Properties
IUPAC Name |
1-N-ethylpentane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-9-6-4-5-7(2)8/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCERRQGWVDKEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 1 Ethylaminopentane and Its Structural Analogs
Conventional Organic Synthesis Approaches
Traditional methods for synthesizing aliphatic amines, including diamines like 4-Amino-1-ethylaminopentane, rely on a well-established toolkit of organic reactions. These approaches are foundational in organic chemistry for the formation of carbon-nitrogen bonds.
Reductive Amination Pathways in Aliphatic Amine Synthesis
Reductive amination, also known as reductive alkylation, is a highly versatile method for synthesizing primary, secondary, and tertiary amines. libretexts.orgmasterorganicchemistry.com The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine. wikipedia.org This two-step, one-pot reaction begins with the nucleophilic addition of an amine to a carbonyl compound to form an imine, which is then reduced to an amine. libretexts.org
The reaction can be performed directly by combining the carbonyl compound, the amine, and a reducing agent in a single pot. wikipedia.org A key advantage is the use of reducing agents that are selective for the imine intermediate over the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but effectively reduces the protonated imine. libretexts.orgmasterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used. masterorganicchemistry.com
For the synthesis of this compound, a hypothetical reductive amination pathway could involve the reaction of a suitable keto-amine, such as 4-aminopentan-2-one, with ethylamine (B1201723). The initial reaction would form an imine, which is then reduced to yield the final diamine product. Catalytic hydrogenation using catalysts like nickel, palladium, or platinum is another common reduction method. wikipedia.org Iron-catalyzed reductive amination has also emerged as a method using more earth-abundant metals. d-nb.info
| Reducing Agent | Typical Substrates | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls at pH ~6-7; allows for one-pot reactions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | A milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones | Often uses Ni, Pd, or Pt catalysts; can be highly efficient but may require higher pressures and temperatures. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Imines, Amides, Nitriles | A very powerful, non-selective reducing agent; must be used after imine formation in a separate step. libretexts.orglibretexts.org |
Alkylation Reactions Utilizing Nitrogenous Precursors
The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds via a nucleophilic substitution (Sₙ2) reaction. ucalgary.ca However, this approach is often complicated by a lack of selectivity. The secondary amine product of the initial reaction is often more nucleophilic than the starting primary amine, leading to subsequent alkylations that produce tertiary amines and even quaternary ammonium (B1175870) salts. ucalgary.cajove.commasterorganicchemistry.com This results in a mixture of products that can be difficult to separate.
To synthesize a secondary amine like this compound, one might consider reacting a precursor like 1,4-diaminopentane (B1615503) with an ethyl halide. To favor the desired mono-alkylation product, a large excess of the starting diamine can be used to increase the probability that the alkyl halide reacts with the starting material rather than the product. jove.com
More advanced methods have been developed to improve selectivity. One strategy involves the use of cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), in anhydrous solvents. google.com These conditions have been shown to produce secondary amines in high yields with minimal overalkylation. google.com Another approach uses N-aminopyridinium salts as ammonia (B1221849) surrogates, which engage in N-alkylation and then undergo in-situ cleavage to yield secondary amines without overalkylation products. nih.gov
Reduction of Nitrile and Amide Intermediates for Amine Formation
The reduction of nitriles and amides provides a powerful route to primary amines. This method is particularly useful as it allows for the "ascent of an amine series," meaning the product amine contains one more carbon atom than the starting material used to make the nitrile. prutor.aiallrounder.ai
Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether. libretexts.orglibretexts.orgprutor.ai The mechanism involves nucleophilic attack by the hydride on the electrophilic carbon of the nitrile. libretexts.org An alternative and industrially preferred method is catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst such as Raney nickel or platinum. studymind.co.ukwikipedia.org This method avoids the high cost and handling requirements of LiAlH₄. studymind.co.uk
Amides can also be reduced to amines using LiAlH₄. libretexts.org For a complex molecule like this compound, a synthetic strategy could involve a precursor containing both a nitrile and an amide group, or a dinitrile that is selectively reduced and alkylated in a multi-step sequence.
Amine Synthesis via Gabriel Synthesis and Related Protocols
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. wikipedia.org It effectively avoids the overalkylation problem seen in direct alkylation of ammonia. masterorganicchemistry.com The reaction utilizes potassium phthalimide (B116566) as a surrogate for the ammonia anion (NH₂⁻). wikipedia.org
The process involves three main steps:
Deprotonation: Phthalimide is deprotonated by a base (like KOH) to form the potassium phthalimide salt, a potent nucleophile. chemistrysteps.com
N-Alkylation: The phthalimide anion attacks a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comchemistrysteps.com This reaction generally fails with secondary alkyl halides. wikipedia.org
Deprotection: The final primary amine is liberated from the N-alkylphthalimide. This is traditionally done by acidic hydrolysis, but the conditions are often harsh. chemistrysteps.comlibretexts.org A more common and milder method is hydrazinolysis, which involves reacting the intermediate with hydrazine (B178648) (N₂H₄) to precipitate phthalhydrazide (B32825) and release the desired primary amine. masterorganicchemistry.comwikipedia.org
To construct a diamine like this compound, one could envision a multi-step pathway starting with a dihalopentane. One halide could be converted to a primary amine via the Gabriel synthesis, with the second halide being subsequently reacted with ethylamine.
Advanced and Sustainable Synthetic Strategies
Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org
Integration of Green Chemistry Principles in Aminopentane Synthesis
The synthesis of aliphatic amines is an area where green chemistry principles are being actively applied to overcome the limitations of classical methods, which can suffer from low atom economy and the use of hazardous reagents. rsc.org
Key sustainable strategies include:
Catalytic Reductive Amination: This is an atom-efficient reaction that, in theory, only generates water as a byproduct. acs.org The use of catalysts based on earth-abundant metals like iron or nickel instead of precious metals like platinum or palladium is a key goal. wikipedia.orgd-nb.info
'Hydrogen Borrowing' Catalysis: This elegant, atom-economic strategy allows for the N-alkylation of amines using alcohols, which are often derived from renewable resources. rsc.org In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (held by the catalyst) to yield the alkylated amine and regenerate the catalyst. The only byproduct is water. rsc.org
Use of Renewable Feedstocks: There is significant interest in synthesizing aliphatic amines from biomass-derived platform chemicals, such as levulinic acid or other carbohydrate derivatives. acs.orgnih.gov This approach moves away from fossil fuel-based starting materials.
Greener Solvents: Conventional organic syntheses often rely on volatile organic compounds (VOCs) as solvents. Research into alternatives like Deep Eutectic Solvents (DESs) is growing. DESs are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. They are often biodegradable, have low volatility and toxicity, and can be prepared from inexpensive starting materials, making them an attractive alternative to traditional solvents in amine synthesis. mdpi.com
| Green Chemistry Principle | Application in Amine Synthesis |
| 1. Prevention | Designing syntheses to minimize waste, such as using catalytic reactions over stoichiometric ones. rsc.org |
| 2. Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. 'Hydrogen borrowing' and reductive amination are highly atom-economical. acs.orgrsc.org |
| 3. Less Hazardous Chemical Syntheses | Avoiding toxic reagents like phthalimide (in Gabriel synthesis) or hazardous solvents. rsc.orgmdpi.com |
| 5. Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water or Deep Eutectic Solvents (DESs). acs.orgmdpi.com |
| 7. Use of Renewable Feedstocks | Synthesizing amines from biomass-derived platform chemicals instead of petrochemicals. acs.orgnih.gov |
| 9. Catalysis | Using catalytic reagents (especially non-precious metals) in small amounts instead of stoichiometric reagents. d-nb.info |
Atom Economy Maximization in Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. um-palembang.ac.id For the synthesis of diamines like this compound, atom-economical approaches such as reductive amination are preferred over classical methods that often involve multi-step processes with poor atom economy, like those using protecting groups or generating significant leaving group waste. primescholars.comacs.org
Reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a prime example of an atom-economic transformation as it often produces only water as a byproduct. rsc.org The direct N-alkylation of amines with alcohols via 'borrowing hydrogen' or 'hydrogen auto-transfer' catalysis is another highly atom-economical method that generates water as the sole byproduct. rsc.org These methods stand in contrast to reactions like the Wittig or Cannizzaro reactions, which can have high chemical yields but poor atom economy due to the formation of stoichiometric byproducts. primescholars.com
Table 1: Comparison of Theoretical Atom Economy in Amine Synthesis Routes
| Synthesis Route | General Reaction | Major Byproducts | Theoretical Atom Economy | Key Considerations |
|---|---|---|---|---|
| Reductive Amination | R₂C=O + R'-NH₂ + H₂ → R₂CH-NH-R' + H₂O | Water | High | Highly atom-economical, especially with H₂ as the reductant. rsc.orgrsc.org |
| Alkylation with Alkyl Halides | R-NH₂ + R'-X → R-NH-R' + HX | Halide Salts | Moderate to Low | Generates stoichiometric amounts of salt waste. |
| Wittig Reaction followed by Reduction | R₂C=O + Ph₃P=CHR' → R₂C=CHR' → R₂CH-CH₂R' | Triphenylphosphine oxide | Very Low | Generates a large, high-molecular-weight byproduct. primescholars.com |
| "Borrowing Hydrogen" Catalysis | R-CH₂-OH + R'-NH₂ → R-CH₂-NH-R' + 2H₂O | Water | High | Utilizes readily available alcohols and produces only water. rsc.org |
Development and Application of Environmentally Benign Catalysts
The shift towards green chemistry has spurred the development of catalysts that are both efficient and environmentally friendly, moving away from toxic or hazardous reagents. rsc.orgbohrium.com For amine synthesis, this includes the use of earth-abundant transition metals and biocatalysts.
Homogeneous and heterogeneous catalysts based on metals like ruthenium and cobalt have been developed for reductive amination under mild conditions, using environmentally benign reducing agents like molecular hydrogen (H₂). rsc.orgbohrium.com For instance, a heterogeneous Co–Nitrogen catalyst (Co–Nₓ) has shown high activity for the one-pot reductive amination of carbonyl compounds with nitro compounds at moderate temperatures and pressures, offering an efficient route to secondary amines. rsc.org An advantage of such heterogeneous catalysts is their ease of separation and potential for recycling, which further enhances their sustainability. rsc.org
In a novel approach, researchers have developed catalysts from phytoextracted mining wastes. rsc.org An example is Eco-Mn®, a manganese-based catalyst derived from plants used in the rehabilitation of mining sites. This plant-based catalyst has proven effective in the reductive amination of ketones under solvent-free conditions. rsc.org Biocatalysts, such as enzymes, represent another crucial class of environmentally benign catalysts. Reductive aminases (RedAms) and transaminases offer highly selective pathways for amine synthesis, operating under mild aqueous conditions and representing a green alternative to many traditional chemical methods. acs.orgfrontiersin.org
Table 2: Examples of Environmentally Benign Catalysts for Amination Reactions
| Catalyst Type | Example | Reaction | Advantages | Source(s) |
|---|---|---|---|---|
| Heterogeneous Metal Catalyst | Co–Nₓ/C | Reductive amination of carbonyls with nitro compounds | Earth-abundant metal, recyclable, high activity under mild conditions. | rsc.org |
| Homogeneous Metal Catalyst | Ru(dppbsa) complex | Reductive amination of ketones with nitroarenes/nitriles | Uses H₂ as a green reductant, good functional group tolerance. | bohrium.com |
| Plant-Derived Catalyst | Eco-Mn® | Reductive amination of ketones | Derived from waste biomass, operates under solvent-free conditions. | rsc.org |
| Biocatalyst (Enzyme) | Reductive Aminase (RedAm) | Stereoselective amination of ketones | High stereoselectivity, operates in aqueous media, environmentally benign. | acs.orgfrontiersin.org |
Optimization of Solvent Selection and Reduction Strategies
Solvents constitute a significant portion of the material used in chemical and pharmaceutical manufacturing, making their selection a critical aspect of green chemistry. nih.govmdpi.com The ideal green reaction proceeds without a solvent, and research into solvent-free conditions, such as mechanochemistry (grinding), is ongoing. nih.gov When a solvent is necessary, the focus is on replacing volatile, flammable, and toxic organic solvents with greener alternatives. mdpi.com
Water is often considered the solvent of choice for biocatalytic processes. nih.gov Other alternatives that have gained prominence include deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid at a much lower temperature than their individual components. mdpi.com DESs are attractive due to their low volatility, thermal stability, and tunable polarity. They have been successfully used as solvents in the synthesis of amines, sometimes also acting as co-catalysts and enhancing the solubility of reactants. mdpi.com The CHEM21 (Chemical Manufacturing Methods for the 21st Century) project provides a solvent selection guide that scores solvents based on health, safety, and environmental criteria, promoting the use of preferred solvents like water, ethanol, and acetone (B3395972) while discouraging the use of highly hazardous ones. rsc.org
Table 3: Green Solvent Alternatives for Amine Synthesis
| Solvent Class | Example(s) | Key Properties | Application Notes | Source(s) |
|---|---|---|---|---|
| Aqueous | Water | Non-toxic, non-flammable, inexpensive. | Ideal for many biocatalytic reactions. nih.gov | nih.gov |
| Alcohols | Ethanol, Isopropanol | Biodegradable, relatively low toxicity. | Preferred solvents in the CHEM21 guide. rsc.org | rsc.org |
| Deep Eutectic Solvents (DESs) | Choline chloride/Glycerol (ChCl/Gly) | Low volatility, tunable, often biodegradable. | Used for Ullman amine synthesis, can enhance catalyst stability. mdpi.com | mdpi.com |
| Liquid Polymers | Polyethylene glycol (PEG) | Low volatility, non-toxic, recyclable. | Can serve as a green reaction medium. nih.gov | nih.gov |
| Solvent-Free | Not Applicable | No solvent waste, high reactant concentration. | Ideal for certain reactions, e.g., using mechanochemistry or liquid reactants. nih.gov | nih.gov |
Energy Efficiency Considerations in Synthetic Protocols (e.g., Microwave-Assisted Synthesis)
Improving energy efficiency is a core principle of green chemistry, aimed at reducing the environmental and economic costs associated with chemical production. um-palembang.ac.id One of the most effective technologies for enhancing energy efficiency in organic synthesis is the use of microwave irradiation. scielo.org.mx Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and selectivities compared to conventional heating methods. scielo.org.mxmdpi.com
This acceleration is due to the direct and efficient heating of the reaction mixture, as microwaves couple directly with polar molecules. scielo.org.mx MAOS has been successfully applied to a wide range of reactions, including the synthesis of amides and amines. mdpi.comacs.org For example, the acylation of aliphatic amines has been achieved in minutes under microwave irradiation, compared to many hours using conventional heating, demonstrating the validity and advantage of the microwave-assisted procedure. acs.org The combination of microwave heating with solvent-free conditions represents a particularly powerful green chemistry approach, minimizing both energy consumption and solvent waste. mdpi.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Amine/Amide Synthesis
| Reaction | Conditions | Time | Yield | Source(s) |
|---|---|---|---|---|
| Acylation of N-Pentylamine | Conventional Heating (CH₂Cl₂) | 48 h | 75% | acs.org |
| Acylation of N-Pentylamine | Microwave Irradiation (CH₂Cl₂) | Not specified, but implied to be much shorter | 70% | acs.org |
| Direct Amidation of Benzoic Acid & Benzylamine | Conventional Heating (No Solvent, Catalyst) | 24 h | <5% | mdpi.com |
| Direct Amidation of Benzoic Acid & Benzylamine | Microwave Irradiation (No Solvent, Catalyst) | 2 h | 99% | mdpi.com |
| A³-Coupling with Primary Aliphatic Amines | Not specified (assumed conventional) | - | - | nih.gov |
| A³-Coupling with Primary Aliphatic Amines | Microwave Irradiation | Shorter reaction times | Efficient synthesis | nih.gov |
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis, the use of natural catalysts like enzymes, has become a cornerstone of green chemistry for the synthesis of valuable chemicals, including chiral amines. diva-portal.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, offering remarkable stereo- and regioselectivity that is often difficult to achieve with traditional chemical catalysts. diva-portal.orgmdpi.com
Enzyme-Mediated Stereoselective Amination Reactions
Optically active amines are critical building blocks for many pharmaceuticals and agrochemicals. mdpi.com Enzymes such as amine transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are particularly powerful for producing pure amine enantiomers from prochiral ketones. frontiersin.orgmdpi.comnih.gov
Amine Transaminases (ω-TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, L-alanine) to a ketone acceptor. rsc.orgfrontiersin.org They have been used extensively for the asymmetric synthesis of chiral amines. rsc.org However, the reaction equilibrium can be unfavorable, often requiring strategies to remove the ketone byproduct (e.g., pyruvate (B1213749) when using alanine (B10760859) as the donor) to drive the reaction to completion. rsc.org
Reductive Aminases (RedAms) and Imine Reductases (IREDs): These enzymes catalyze the direct reductive amination of a ketone, coupling the ketone and amine and subsequently reducing the iminium intermediate using a cofactor like NADPH. acs.orgnih.gov This one-step transformation from readily available ketones to chiral amines is highly attractive. nih.gov While early research suggested IREDs only reduced pre-formed imines, it is now understood that many of these enzymes are true reductive aminases capable of catalyzing the entire sequence. frontiersin.orgnih.gov
Amine Dehydrogenases (AmDHs): AmDHs also catalyze the reductive amination of ketones but use ammonia as the amino donor, which is highly atom-economical. frontiersin.org They have proven effective for synthesizing short-chain chiral alkyl amines, such as (S)-2-aminopentane, with high enantiomeric excess. frontiersin.org
Table 5: Enzyme Classes for Stereoselective Amination
| Enzyme Class | Cofactor | Amine Source | Key Reaction | Advantages/Challenges | Source(s) |
|---|---|---|---|---|---|
| Amine Transaminase (ω-TA) | Pyridoxal 5'-phosphate (PLP) | Amine/Amino Acid (e.g., Alanine) | Ketone → Chiral Primary Amine | High enantioselectivity; Unfavorable equilibrium often requires co-product removal. | mdpi.comrsc.orgfrontiersin.org |
| Reductive Aminase (RedAm) / Imine Reductase (IRED) | NAD(P)H | Primary or Secondary Amine | Ketone + Amine → Chiral Secondary Amine | One-step conversion; Broad substrate scope. | acs.orgfrontiersin.orgnih.gov |
| Amine Dehydrogenase (AmDH) | NAD(P)H | Ammonia | Ketone → Chiral Primary Amine | Highly atom-economical (uses ammonia); Good for small alkyl amines. | frontiersin.org |
Engineering and Application of Tailored Biocatalysts for Aminopentane Derivatives
While wild-type enzymes offer significant catalytic potential, their application can be limited by factors such as low stability, narrow substrate scope (often restricted to small substrates), and insufficient activity. frontiersin.orgnih.gov Protein engineering, through techniques like rational design and directed evolution, has become an indispensable tool for tailoring biocatalysts to meet the specific demands of industrial processes. nih.govrsc.org
Extensive engineering efforts have successfully expanded the substrate scope of transaminases to accept bulky and structurally complex ketones, which are relevant for producing pharmaceutical intermediates. nih.govrsc.org For instance, an engineered transaminase from Arthrobacter sp. was developed for the synthesis of sitagliptin, a complex pharmaceutical. nih.gov
Specific to aminopentane derivatives, biocatalysis has enabled the synthesis of various chiral structures.
A multi-enzyme cascade involving a transketolase and a ω-transaminase from Chromobacterium violaceum was used for the synthesis of (2S,3S)-2-aminopentane-1,3-diol. acs.orgresearchgate.net
Native amine dehydrogenases have demonstrated the ability to produce (S)-2-aminopentane from pentan-2-one with high enantiomeric excess (>97% ee). frontiersin.org
Engineered glutamate (B1630785) dehydrogenase has been used for the sustainable synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. nih.gov
These examples highlight how engineering and applying tailored biocatalysts can create efficient and sustainable routes to valuable aminopentane structures. frontiersin.orgresearchgate.netnih.gov
Table 6: Examples of Engineered Biocatalysts for Aminopentane-like Derivatives
| Enzyme/System | Engineering Strategy | Substrate(s) | Product | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Transketolase / ω-Transaminase | Enzyme discovery and process optimization | Propanal, Hydroxypyruvate | (2S,3S)-2-Aminopentane-1,3-diol | Successful multi-step biocatalytic cascade established. | acs.orgresearchgate.net |
| Amine Dehydrogenase (MsmeAmDH) | Native enzyme screening | Pentan-2-one, Ammonia | (S)-2-Aminopentane | High enantioselectivity (>97% ee) for a short-chain chiral amine. | frontiersin.org |
| Glutamate Dehydrogenase (EcGDH) | Rational Design (K116Q/N348M mutations) | Levulinic Acid, Ammonia | (R)-4-Aminopentanoic acid | Engineered enzyme achieved >97% conversion and >99% ee. | nih.gov |
| Transaminase (from Arthrobacter sp.) | Protein Engineering | Prochiral ketones | Various chiral amines | Variants created with improved activity for diverse amines. | nih.gov |
Synthesis of Structurally Modified this compound Derivatives
The modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This can be achieved through the diversification of functional groups on the aminopentane backbone and by controlling the stereochemical outcome of the synthesis.
The introduction of diverse functional groups onto the aminopentane skeleton can be accomplished through various synthetic strategies. These strategies often involve the use of versatile starting materials or the post-synthesis modification of a pre-formed diamine core.
One common approach is the use of reductive amination , a versatile method for forming C-N bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of derivatives of this compound, a suitable keto-amine or amino-aldehyde could be reacted with an appropriate amine or carbonyl compound, respectively, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for imines over carbonyl groups. masterorganicchemistry.com This allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are mixed together. wikipedia.org
Another strategy for functional group diversification is the alkylation of a precursor diamine . For instance, starting with a mono-protected 1,4-diaminopentane, the unprotected amino group can be selectively alkylated. Subsequent deprotection and further functionalization of the second amino group would allow for the synthesis of a wide range of derivatives. The synthesis of N-substituted 1,n-diamines can also be achieved by starting from acyclic compounds that provide the polymethylene chain, such as the corresponding 1,n-diamine itself. conicet.gov.ar For example, N-alkyl or benzylpentamethylenediamines can be obtained by the reductive alkylation of the primary amino group using a carbonyl compound. conicet.gov.ar
The Paal-Knorr reaction offers a pathway to introduce heterocyclic moieties. This reaction can be used to functionalize polymers with pendant aminopentane groups by reacting the primary amine with a 1,4-dicarbonyl compound to form N-substituted pyrrole (B145914) units. mdpi.com This demonstrates the potential for incorporating aromatic and heterocyclic groups onto the aminopentane backbone.
Furthermore, functionalization can be achieved by employing building blocks that already contain the desired functional groups. For example, the synthesis of N-(7-Chloro-4-quinolyl)-N'-ethyl-1,n-diaminoalkane derivatives has been reported, showcasing the possibility of attaching complex aromatic systems to a diaminoalkane chain. nih.gov
The following table summarizes various strategies for functional group diversification on an aminopentane skeleton:
| Strategy | Description | Key Reagents/Conditions | Potential Modifications | Reference(s) |
| Reductive Amination | Condensation of a carbonyl group with an amine to form an imine, followed by in situ reduction. | Aldehydes/Ketones, Amines, NaBH3CN, NaBH(OAc)3 | Introduction of various alkyl and aryl groups at either nitrogen atom. | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgresearchgate.net |
| N-Alkylation | Direct alkylation of a precursor diamine or a mono-protected diamine. | Alkyl halides, Reductive alkylation with carbonyl compounds | Introduction of a wide range of alkyl and benzyl (B1604629) groups. | conicet.gov.ar |
| Paal-Knorr Reaction | Reaction of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole ring. | 1,4-Dicarbonyl compounds | Incorporation of heterocyclic (pyrrole) moieties. | mdpi.com |
| Use of Functionalized Building Blocks | Synthesis using starting materials that already contain the desired functional groups. | e.g., N-(7-Chloro-4-quinolyl)-1,n-diaminoalkanes | Attachment of complex aromatic and heterocyclic systems. | nih.gov |
The carbon atom at the 4-position of this compound is a chiral center. Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining enantiomerically pure or enriched derivatives, which is often a requirement for biologically active compounds.
A key challenge in the synthesis of chiral 1,2-diamines and related structures is the control of the stereogenic centers. nih.gov Numerous strategies have been developed to address this, often relying on asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. This can be achieved by using a chiral catalyst that directs the stereochemical outcome of the reduction of the imine intermediate. For example, chiral phosphoric acids have been used as catalysts for the enantioselective aza-Friedel-Crafts reaction of cyclic ketimines, leading to chiral aminonaphthols with high enantiomeric excess. While not directly on an aminopentane skeleton, this principle can be applied to the synthesis of chiral diamines.
Diastereoselective reactions offer another route to control stereochemistry. This approach involves reacting a chiral starting material with an achiral reagent to produce diastereomers in unequal amounts. For instance, a diastereoselective three-component synthesis of chiral o-1,2-diaminoalkyl phenols has been developed where the diastereoselectivity is temperature-dependent. acs.org By controlling the reaction temperature, either the anti or syn diastereomer can be prepared selectively. acs.org This highlights the potential for controlling the relative stereochemistry of multiple chiral centers.
The use of chiral ligands in metal-catalyzed reactions is a well-established method for achieving high enantioselectivity. nih.gov For example, chiral diamine-oligothiophene ligands have been used in Pd-catalyzed asymmetric transformations. nih.gov The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction.
The following table outlines some approaches for achieving stereochemical control in the synthesis of chiral diamine derivatives:
| Strategy | Description | Key Features | Example Application | Reference(s) |
| Asymmetric Reductive Amination | Use of a chiral catalyst to induce enantioselectivity in the reduction of an imine. | Can produce high enantiomeric excess. | Synthesis of chiral aminonaphthols using a chiral phosphoric acid catalyst. | acs.org |
| Diastereoselective Reactions | Reaction of a chiral substrate to form diastereomers in unequal amounts. | Control of relative stereochemistry; can be influenced by reaction conditions like temperature. | Temperature-dependent synthesis of anti or syn o-1,2-diaminoalkyl phenols. | acs.org |
| Chiral Ligands in Metal Catalysis | Employment of chiral ligands to create a chiral environment around a metal catalyst. | High enantioselectivity in various transformations. | Pd-catalyzed asymmetric reactions using chiral diamine-oligothiophene ligands. | nih.gov |
By employing these synthetic methodologies, a diverse library of structurally modified and stereochemically defined derivatives of this compound can be accessed, paving the way for further investigation into their chemical and biological properties.
Advanced Analytical Techniques for Characterization and Structural Elucidation
Spectroscopic Methodologies for Molecular Structure Determination
The definitive identification and structural confirmation of 4-Amino-1-ethylaminopentane would rely on a combination of advanced spectroscopic techniques. These methods provide a comprehensive picture of the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Amines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number and types of hydrogen atoms in the this compound molecule. The expected spectrum would show distinct signals for the protons on the pentane (B18724) backbone, the ethyl group, and the amino groups. The chemical shift (δ) of each signal, its integration (the area under the peak), and its multiplicity (splitting pattern) would allow for the assignment of each proton to its specific location in the structure.
Expected ¹H NMR Data for this compound: (Note: This is a hypothetical data table based on known chemical shifts for similar functional groups.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| CH₃ (on pentane) | ~1.1 | Doublet | 3H |
| CH₂ (on ethyl group) | ~2.6 | Quartet | 2H |
| CH₃ (on ethyl group) | ~1.0 | Triplet | 3H |
| CH (at position 4) | ~2.8-3.0 | Multiplet | 1H |
| CH₂ (at position 1) | ~2.5 | Multiplet | 2H |
| CH₂ (internal on pentane) | ~1.3-1.6 | Multiplet | 4H |
| NH₂ (primary amine) | Variable (broad singlet) | Singlet (broad) | 2H |
| NH (secondary amine) | Variable (broad singlet) | Singlet (broad) | 1H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
Expected ¹³C NMR Data for this compound: (Note: This is a hypothetical data table based on known chemical shifts for similar functional groups.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 (CH-NH₂) | ~45-55 |
| C1 (CH₂-NH) | ~40-50 |
| C (CH₃ on pentane) | ~20-25 |
| C (CH₂ on ethyl) | ~40-50 |
| C (CH₃ on ethyl) | ~10-15 |
| C2, C3, C5 (pentane backbone) | ~20-40 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton-proton networks within the pentane and ethyl fragments of the molecule. Cross-peaks in the COSY spectrum indicate that the protons at the corresponding chemical shifts are on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for definitively assigning the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₁₈N₂. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, as characteristic fragments would arise from the cleavage of the pentane chain and the loss of the amino and ethylamino groups.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by analyzing the fragmentation patterns of selected ions. In the context of this compound, MS/MS analysis, typically coupled with a soft ionization source like electrospray ionization (ESI), provides definitive structural information. The process involves the selection of a precursor ion, which for this compound would be the protonated molecule [M+H]⁺, followed by its fragmentation through collision-induced dissociation (CID).
The fragmentation of protonated amines is well-characterized and primarily involves cleavages at bonds alpha to the nitrogen atoms due to the stabilizing effect of the nitrogen on the resulting carbocation. For this compound, fragmentation would be expected to occur at several key positions along its aliphatic backbone. The analysis of the resulting product ions allows for the confirmation of its structure, including the position of the amino and ethylamino groups.
Studies on similar small molecules and amino acids demonstrate that ESI-MS/MS is highly effective for generating a distinctive fragmentation pattern that can serve as a fingerprint for identification and structural confirmation. nih.govnih.gov The fragmentation pathways for ketamine analogues, which also contain amino groups, similarly involve characteristic losses that aid in their identification. mdpi.com The analysis of peptide fragmentation shows that cleavage patterns are influenced by the local chemical environment, a principle that also applies to the fragmentation of polyamines. researchgate.net
Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺) The table below outlines the predicted major fragmentation pathways for the protonated molecule.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z | Description |
| 159.2 | [C₇H₁₆N]⁺ | C₂H₇N (Ethylamine) | 114.1 | Cleavage of the C-N bond of the ethylamino group. |
| 159.2 | [C₅H₁₂N]⁺ | C₄H₁₁N (4-aminobutane fragment) | 86.1 | Cleavage alpha to the primary amine, with H rearrangement. |
| 159.2 | [C₄H₁₀N]⁺ | C₅H₁₃N (pentylamine fragment) | 72.1 | Cleavage alpha to the secondary amine. |
| 159.2 | [C₂H₆N]⁺ | C₇H₁₇N (heptylamine fragment) | 44.1 | Cleavage resulting in the ethylamino fragment. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. nih.gov For this compound, these spectra would provide clear evidence of its primary and secondary amine groups, as well as its aliphatic hydrocarbon structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The N-H stretching vibrations of both primary (-NH₂) and secondary (-NHR) amines typically appear in the region of 3300-3500 cm⁻¹. Primary amines exhibit two bands in this region (symmetric and asymmetric stretching), while secondary amines show a single, often weaker, band. N-H bending vibrations are also characteristic, appearing in the 1560-1640 cm⁻¹ range. C-N stretching vibrations for aliphatic amines are found in the 1020-1250 cm⁻¹ region. core.ac.uk
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-N backbone vibrations are typically strong, providing insight into the carbon skeleton. researchgate.net Surface-Enhanced Raman Scattering (SERS) can significantly amplify the signal, allowing for detailed analysis even at low concentrations. nih.gov
The combined use of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups and skeletal structure of this compound.
Table 2: Characteristic Vibrational Frequencies for this compound This table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | IR | ~3350-3500 | Medium |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | IR | ~3250-3400 | Medium |
| Secondary Amine (-NH-) | N-H Stretch | IR | ~3300-3450 | Weak-Medium |
| Primary/Secondary Amine | N-H Bend (Scissoring) | IR | ~1560-1640 | Medium-Strong |
| Aliphatic C-H | C-H Stretch | IR/Raman | ~2850-2960 | Strong |
| Aliphatic C-N | C-N Stretch | IR/Raman | ~1020-1250 | Medium |
| Carbon Backbone | C-C Stretch | Raman | ~800-1100 | Strong |
X-ray Diffraction for Crystalline Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If this compound can be crystallized, XRD analysis would yield precise data on bond lengths, bond angles, and torsional angles. This information provides an unambiguous confirmation of the compound's connectivity and its preferred conformation in the crystal lattice.
The technique is powerful enough to resolve the detailed structure of complex molecules, as demonstrated in the analysis of various amino-substituted compounds. nih.gov For this compound, an XRD structure would reveal:
Molecular Conformation: The exact spatial orientation of the pentane chain and the ethyl group.
Bond Parameters: Precise measurements of C-N, C-C, and C-H bond lengths and angles.
While the isolation and characterization of some amino compounds can be challenging, XRD remains the gold standard for structural elucidation in the solid phase. nih.govrsc.org
Chromatographic Separation and Quantification Methods
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. thermofisher.com For the analysis of aliphatic amines like this compound, HPLC offers robust and reproducible methods, though the specific approach depends heavily on the compound's polarity. nih.gov
Reverse-Phase HPLC (RP-HPLC) for Amine Separation
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to their high polarity and lack of a strong chromophore, primary and secondary aliphatic amines like this compound are poorly retained and difficult to detect directly using this method.
To overcome these challenges, pre-column derivatization is a widely employed strategy. nih.govnih.gov This process involves reacting the amine with a reagent that renders it more hydrophobic (increasing its retention on the RP column) and attaches a UV-absorbing or fluorescent tag for sensitive detection.
Common derivatizing agents for amines include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov
Phenylisothiocyanate (PITC): Reacts with both primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): A reagent that reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. thermofisher.com
This approach allows for the sensitive and accurate quantification of amines using standard RP-HPLC systems.
Table 3: Comparison of Derivatization Reagents for RP-HPLC of Amines
| Derivatizing Agent | Target Amines | Detection Method | Advantages |
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | High sensitivity, fast reaction |
| Phenylisothiocyanate (PITC) | Primary & Secondary | UV Absorbance (254 nm) | Reacts with most amino acids/amines |
| FMOC-Cl | Primary & Secondary | Fluorescence | Forms very stable derivatives |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Amines
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique perfectly suited for the analysis of highly polar compounds without the need for derivatization. waters.com HILIC employs a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. halocolumns.com
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes like this compound are retained by partitioning into this aqueous layer and through ionic interactions with the stationary phase. chromatographyonline.com This mechanism provides excellent retention for polar amines that would otherwise elute in the void volume in an RP-HPLC system.
HILIC is highly compatible with mass spectrometry (HILIC-MS), as the mobile phases are volatile. This combination allows for the direct, sensitive, and specific analysis of underivatized amines in complex matrices, making it a powerful tool for studying compounds like this compound. thermofisher.comnih.gov
Table 4: RP-HPLC vs. HILIC for the Analysis of this compound
| Feature | Reverse-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Nonpolar stationary phase, polar mobile phase. | Polar stationary phase, nonpolar/high organic mobile phase. |
| Analyte Suitability | Best for nonpolar to moderately polar compounds. | Best for highly polar and hydrophilic compounds. |
| Derivatization | Generally required for retention and detection. | Not required; direct analysis is possible. |
| Detection | UV or Fluorescence (post-derivatization). | Mass Spectrometry (MS) is highly compatible. |
| Primary Advantage | Ubiquitous, well-understood, robust. | Excellent retention for polar analytes without derivatization. |
Theoretical and Computational Studies on 4 Amino 1 Ethylaminopentane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and behavior. For 4-Amino-1-ethylaminopentane, a range of these methods have been applied to develop a comprehensive understanding of its electronic properties and predict its chemical reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has emerged as a principal tool for investigating the molecular geometry and electronic properties of amine compounds. By approximating the electron density of the molecule, DFT methods can accurately predict structural parameters and electronic distributions. For aliphatic amines, DFT calculations have been instrumental in determining optimized geometries, bond lengths, and bond angles. rsc.org These calculations provide a foundational understanding of the molecule's three-dimensional structure.
Ab Initio Methods for High-Accuracy Molecular Property Prediction
While DFT provides a balance of accuracy and computational cost, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a pathway to even higher accuracy for predicting molecular properties. Though computationally more demanding, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can provide benchmark-quality data for molecular systems. For compounds like this compound, these high-level calculations can be used to refine the understanding of its electronic structure and spectroscopic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. edu.krdthaiscience.info The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For aliphatic amines, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making this site nucleophilic and prone to electrophilic attack. researchgate.net The distribution of these frontier orbitals, often visualized as 3D plots, reveals the most probable regions for chemical reactions. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive tendencies. nih.gov
Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
This table is interactive. You can sort the data by clicking on the column headers.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular interactions and charge delocalization within a molecule. periodicodimineralogia.it By transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs, NBO analysis provides a quantitative description of bonding and antibonding interactions. wisc.eduscirp.org
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic picture of molecular behavior.
Conformational Analysis and Potential Energy Surfaces
Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, thereby mapping out the potential energy surface (PES).
The results of a conformational search reveal the global minimum energy structure, which is the most stable conformation, as well as other low-energy local minima. Understanding the conformational preferences is crucial as different conformers can exhibit distinct physical and chemical properties. The energy barriers between different conformers, also obtained from the PES, provide information about the flexibility of the molecule and the rates of interconversion between different conformations.
Molecular Dynamics Simulations for Dynamic Behavior of Amines
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system, providing a "computational microscope" to observe molecular behavior. frontiersin.org For amines, MD simulations can elucidate a range of dynamic properties, from conformational changes to interactions with solvents or other molecules. researchgate.netnih.gov
In a typical MD simulation of an amine like this compound, the process begins with the definition of a force field. A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms, including bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. nih.gov The molecule is placed in a simulation box, often with an explicit solvent like water, to mimic solution conditions. The simulation then proceeds by calculating the forces on each atom at a given instant and using these forces to compute the accelerations, velocities, and new positions after a very short time step (typically on the order of femtoseconds). nih.gov
For this compound, MD simulations could be employed to study:
Conformational Analysis: The flexible alkyl chain of the molecule can adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the dynamics of transitions between them.
Intermolecular Interactions: In systems containing other molecules, MD can model the interactions of this compound. For instance, its interaction with surfaces or its role in forming larger molecular assemblies can be simulated to understand binding affinities and mechanisms. mdpi.com
The data below illustrates typical parameters that would be defined or analyzed in an MD simulation of an amine.
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | AMBER, CHARMM, OPLS-AA |
| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P water) |
| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state of the system. | NVT (constant N, V, T) or NPT (constant N, P, T) |
| Simulation Time | The total duration of the simulated molecular trajectory. | Nanoseconds (ns) to microseconds (µs) |
| Time Step | The small time increment used for integrating the equations of motion. | 1-2 femtoseconds (fs) |
| Analysis Metric | A quantitative measure extracted from the trajectory. | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF) |
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry methods are widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra. frontiersin.orgnih.gov Techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy provide fingerprints of a molecule's structure, and computational methods can generate these fingerprints from first principles.
Density Functional Theory (DFT) is a common and effective method for predicting spectroscopic properties. researchgate.net For a molecule such as this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR spectroscopy. The process involves first optimizing the molecule's geometry to find its lowest energy structure. Then, spectroscopic properties are calculated at this optimized geometry. dntb.gov.ua For flexible molecules, it is often necessary to calculate properties for several low-energy conformers and then average them based on their Boltzmann population to get an accurate prediction. github.io
NMR Spectroscopy Prediction: The prediction of NMR chemical shifts is typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. dntb.gov.ua The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. Machine learning algorithms have also emerged as powerful tools for accurately predicting NMR shifts based on large datasets of experimental spectra. frontiersin.orgnih.gov
The following table presents a hypothetical comparison between computationally predicted and experimental NMR data for this compound, illustrating the typical accuracy of such methods.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 (CH₃-CH₂-N) | 1.10 | 1.05 | 15.2 | 14.8 |
| C2 (-CH₂-N) | 2.60 | 2.55 | 47.5 | 47.1 |
| C3 (-N-CH₂-) | 2.55 | 2.50 | 50.1 | 49.6 |
| C4 (-CH₂-CH(NH₂)-) | 1.45 | 1.40 | 35.8 | 35.4 |
| C5 (-CH(NH₂)-) | 2.90 | 2.85 | 48.9 | 48.5 |
| C6 (-CH(NH₂)-CH₂-) | 1.30 | 1.25 | 38.2 | 37.9 |
| C7 (-CH₂-CH₃) | 1.20 | 1.15 | 23.5 | 23.1 |
| C8 (CH(NH₂)-CH₃) | 1.15 | 1.10 | 20.4 | 20.0 |
Vibrational Spectroscopy Prediction: DFT calculations can also compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental IR or Raman spectra. dntb.gov.ua It is common for calculated frequencies to be systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. mdpi.com
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is a fundamental tool for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed, step-by-step picture of how a reaction proceeds. mdpi.com
For an amine like this compound, which contains nucleophilic nitrogen atoms, computational methods such as DFT can be used to elucidate its reactivity in various transformations. nih.gov Key aspects of a reaction mechanism that can be determined computationally include:
Reaction Pathways: Identifying the sequence of elementary steps that transform reactants into products. For reactions involving amines, this could include nucleophilic attack, proton transfer, or condensation steps. nih.govresearchgate.net
Transition State (TS) Structures: Locating the highest energy point along the reaction coordinate for each elementary step. The geometry of the TS provides insight into the bond-making and bond-breaking processes.
Activation Energies (Energy Barriers): Calculating the energy difference between the reactants and the transition state. This barrier determines the rate of the reaction; a lower barrier implies a faster reaction. mdpi.com
For example, the mechanism of a reductive amination reaction involving an amine can be studied computationally. nih.govrsc.org The initial nucleophilic addition of the amine to a carbonyl compound to form a hemiaminal intermediate, followed by dehydration to an imine and subsequent reduction, can be modeled. nih.gov DFT calculations would be used to find the structures and energies of all intermediates and transition states, revealing the rate-determining step and the factors that influence the reaction's outcome. rsc.org
| Computational Task | Information Gained | Relevant Theory/Method |
| Geometry Optimization | Finds the stable, low-energy structures of reactants, intermediates, and products. | DFT (e.g., B3LYP) |
| Transition State Search | Locates the saddle point on the potential energy surface corresponding to the reaction barrier. | QST2/QST3, Berny algorithm |
| Frequency Calculation | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). | DFT |
| Intrinsic Reaction Coordinate (IRC) | Traces the reaction path from the transition state down to the connected reactants and products. | IRC analysis |
| Single-Point Energy Calculation | Refines the energies of structures using a higher level of theory or a larger basis set. | Coupled Cluster (e.g., CCSD(T)) |
By applying these computational approaches, a comprehensive understanding of the chemical reactivity of this compound can be achieved, guiding experimental work and the development of new synthetic applications.
Investigation of Chemical Reactivity and Reaction Mechanisms
Nucleophilic Properties of Amine Functional Groups
The dominant chemical characteristic of 4-Amino-1-ethylaminopentane is the nucleophilicity of its nitrogen atoms. wikipedia.org The lone pair of electrons on each nitrogen can attack electron-deficient centers, making the molecule reactive towards a wide range of electrophiles. fiveable.me This reactivity is central to reactions such as alkylation and acylation.
The molecule possesses two distinct nucleophilic sites, and their reactivity is influenced by a combination of electronic and steric factors:
Primary Amine (-NH₂ at C4): This group is generally a potent nucleophile. However, its reactivity can be sterically hindered by the adjacent isopropyl group.
Secondary Amine (-NH(CH₂CH₃) at C1): Secondary amines are often more nucleophilic than primary amines due to the electron-donating inductive effect of the two attached alkyl groups (ethyl and the pentyl chain), which increases the electron density on the nitrogen. masterorganicchemistry.com However, they are also more sterically hindered than primary amines. masterorganicchemistry.com
In the case of this compound, a balance between these electronic and steric effects determines the relative nucleophilicity of the two amine groups. While the secondary amine is electronically richer, the primary amine is less sterically encumbered. The specific reaction conditions, particularly the size of the electrophile, can influence which nitrogen atom reacts preferentially. Studies on other diamines have shown that secondary amines can be more nucleophilic than primary amines. masterorganicchemistry.com However, in certain reactions, such as the formation of acyclic diamino carbenes, primary amines have been found to react more slowly than secondary amines due to higher reaction barriers. acs.orgnih.gova-star.edu.sgresearchgate.net
Table 1: Comparison of Nucleophilic Centers in this compound
| Functional Group | Position | Type | Electronic Effect | Steric Hindrance | Relative Nucleophilicity |
| Ethylamino | C1 | Secondary | Higher electron density from two alkyl groups | Higher | Potentially higher, but dependent on electrophile size |
| Amino | C4 | Primary | Lower electron density than the secondary amine | Lower | Generally high, less sterically hindered |
Electrophilic Sites and Preferred Reaction Pathways
The primary electrophilic sites for reactions involving this compound are the electrophiles that the amine groups attack. The molecule itself does not have significant electrophilic centers. The preferred reaction pathways involve the nucleophilic substitution and addition reactions at the nitrogen atoms.
Alkylation: Amines readily react with alkyl halides in nucleophilic substitution reactions. wikipedia.org For this compound, alkylation can occur at either the primary or secondary nitrogen. The reaction proceeds via a nucleophilic attack of the amine's lone pair on the alkyl halide, displacing the halide ion. savemyexams.comlibretexts.org A significant challenge in amine alkylation is controlling the degree of substitution. wikipedia.org The initially formed secondary amine from a primary amine, or a tertiary amine from a secondary amine, is often more nucleophilic than the starting material, leading to multiple alkylations. libretexts.orgnih.gov
A potential reaction pathway for this compound with an alkyl halide (R-X) could lead to a mixture of products:
Monoalkylation at the primary amine.
Monoalkylation at the secondary amine.
Dialkylation at the primary amine to form a tertiary amine.
Further alkylation to form quaternary ammonium (B1175870) salts at either nitrogen. libretexts.org
Controlling selectivity often requires a large excess of the diamine to favor mono-substitution. savemyexams.com
Acylation: Primary and secondary amines react rapidly with acylating agents like acid chlorides and acid anhydrides to form amides. wikipedia.orglibretexts.org This reaction, known as acylation, is a nucleophilic acyl substitution. byjus.com The amine's lone pair attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). umich.edu Unlike alkylation, over-acylation is not a common issue because the resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This makes the acylation reaction a more controllable process for modifying amines. Both amine groups in this compound are expected to undergo acylation. libretexts.orgyoutube.com
Acid-Base Equilibria and Protonation States of this compound
Like all amines, this compound is a Brønsted-Lowry base, meaning it can accept protons. ufl.eduriversidelocalschools.com Due to the presence of two amine groups, its acid-base equilibria involve two distinct protonation steps, each characterized by a specific acid dissociation constant (pKa) for its conjugate acid. alfa-chemistry.combu.edu
The protonation equilibria can be represented as:
First Protonation: H₂N-(C₅H₁₀)-NH(Et) + H₂O ⇌ H₃N⁺-(C₅H₁₀)-NH(Et) + OH⁻ (pKb₁) The corresponding conjugate acid equilibrium is: H₃N⁺-(C₅H₁₀)-NH(Et) + H₂O ⇌ H₂N-(C₅H₁₀)-NH(Et) + H₃O⁺ (pKa₂)
Second Protonation: H₃N⁺-(C₅H₁₀)-NH(Et) + H₂O ⇌ H₃N⁺-(C₅H₁₀)-NH₂⁺(Et) + OH⁻ (pKb₂) The corresponding conjugate acid equilibrium is: H₃N⁺-(C₅H₁₀)-NH₂⁺(Et) + H₂O ⇌ H₃N⁺-(C₅H₁₀)-NH(Et) + H₃O⁺ (pKa₁)
The pKa values for aliphatic amines are typically in the range of 9-11. researchgate.netmasterorganicchemistry.com For diamines, the first protonation (resulting in pKa₂) is generally more favorable (higher pKa) than the second (pKa₁). alfa-chemistry.com After the first nitrogen is protonated, the resulting positive charge on the molecule exerts an electrostatic repulsion, making it more difficult to add a second proton to the other nitrogen atom. This results in the second amine being a weaker base, and its conjugate acid being stronger (having a lower pKa value). researchgate.netchegg.com For example, the two pKa values for 1,2-ethanediamine are approximately 9.9 and 7.1. researchgate.net
Table 2: Estimated Protonation Constants (pKa) for this compound in Water
| Equilibrium | Description | Estimated pKa | Corresponding Species |
| pKa₂ | Dissociation of the monoprotonated species | ~10.5 - 11.0 | H₃N⁺-(C₅H₁₀)-NH(Et) |
| pKa₁ | Dissociation of the diprotonated species | ~7.5 - 8.5 | H₃N⁺-(C₅H₁₀)-NH₂⁺(Et) |
Note: These are estimated values based on typical pKa ranges for aliphatic primary and secondary amines and the known behavior of diamines.
Kinetic and Thermodynamic Aspects of Reactions Involving Aminopentane Structures
The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving aminopentanes are crucial for understanding their chemical behavior and for synthetic applications.
Kinetics: The kinetics of amine reactions are highly dependent on several factors, including the structure of the amine, the nature of the electrophile, the solvent, and the temperature. fishersci.co.uk
Alkylation: The rate of N-alkylation of amines is often complex. While secondary amines can be more nucleophilic, steric hindrance can slow the reaction rate, especially with bulky alkyl halides. Studies using 1H NMR spectroscopy to estimate rate constants for the alkylation of primary amines have shown that the formation of secondary and tertiary amines occurs concurrently, with the ratio of rate constants (k₂/k₁ for tertiary vs. secondary amine formation) being highly dependent on the alkylating agent. nih.gov For some systems, the reaction kinetics are slowed by proton transfer equilibria that reduce the concentration of the free, nucleophilic amine. nih.gov
Acylation: The acylation of amines is typically a very fast and kinetically favorable reaction, especially when using highly reactive acylating agents like acid chlorides. umich.edu The reaction rate is generally limited by the nucleophilicity of the amine, with less hindered primary amines often reacting faster than more hindered secondary amines.
Thermodynamics: Most common amine reactions are thermodynamically favorable.
Acylation: The formation of a stable amide bond from a highly reactive acid chloride or anhydride (B1165640) is a strongly exothermic and thermodynamically favorable process. The stability of the amide bond, with its resonance stabilization, drives the reaction to completion.
Transamination: In enzymatic reactions, ω-transaminases can catalyze the transfer of an amino group from a donor (like an aminopentane) to a keto acid acceptor. The thermodynamics of these reactions are critical, and often an excess of the amine donor is required to shift the equilibrium towards the desired product. dtu.dk Kinetic and thermodynamic challenges are often encountered in these biocatalytic processes. researchgate.net
Table 3: General Kinetic and Thermodynamic Parameters for Key Amine Reactions
| Reaction Type | Reactants | General Kinetics | General Thermodynamics | Key Factors |
| Alkylation | Amine + Alkyl Halide | Moderate to fast; complex due to multiple substitutions nih.govmagritek.com | Favorable (Exothermic) | Amine nucleophilicity, sterics, solvent, leaving group |
| Acylation | Amine + Acid Chloride | Very fast umich.edu | Highly Favorable (Exothermic) | Amine nucleophilicity, reactivity of acylating agent |
| Protonation | Amine + Acid | Extremely fast (diffusion-controlled) | Favorable (Exothermic) | pKa of amine, pKa of acid |
| Enzymatic Transamination | Amine + Keto Acid | Variable (enzyme-dependent) mdpi.comresearchgate.net | Equilibrium-limited; can be unfavorable dtu.dk | Enzyme choice, substrate concentrations, pH, temperature |
Interactions with Biological Systems and Chemical Applications Non Clinical Focus
Ligand Binding Studies in Inorganic and Organometallic Systems
The structure of 4-Amino-1-ethylaminopentane, featuring a primary amine and a secondary amine separated by a flexible four-carbon chain, makes it a classic example of a diamine. wikipedia.org Such molecules are of significant interest in coordination chemistry, where they function as ligands—species that donate electron pairs to a central metal atom or ion to form a coordination complex. researchgate.net The nitrogen atoms in both the primary (-NH2) and secondary (-NHR) amine groups possess lone pairs of electrons, allowing them to act as Lewis bases and bind to metal ions, which are Lewis acids.
As a diamine, this compound can function as a bidentate ligand, meaning it can attach to a metal center at two points. This process, known as chelation, forms a stable ring structure with the metal ion. The stability of the resulting chelate is influenced by the number of atoms in the ring; rings with five or six members are typically the most stable. Given its pentane (B18724) backbone, coordination of both amine groups in this compound to a single metal ion would result in a large and flexible chelate ring.
The versatility of diamine ligands allows for various coordination modes:
Bidentate Chelation: Both nitrogen atoms coordinate to the same metal center.
Bridging Ligand: The two amine groups coordinate to two different metal centers, linking them to form larger polynuclear or polymeric structures. royalliteglobal.com
The specific geometry of the resulting complex—such as octahedral, tetrahedral, or square planar—depends on the coordination number, size, and electronic properties of the metal ion involved. scirp.org
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Resulting Structure |
|---|---|---|
| Monodentate | Only one of the two amine groups binds to the metal center. | Simple complex |
| Bidentate (Chelating) | Both amine groups bind to a single metal center, forming a ring. | Stable chelate complex |
| Bridging (Bidentate) | The two amine groups bind to two different metal centers. | Polymeric or polynuclear complex |
In solution, protonated amines can form distinct chemical entities with oppositely charged ions, known as ion-associates or ion pairs. acs.orgnih.gov For this compound, which has two basic amine groups, it can be protonated in acidic to neutral conditions to form a dication. This positively charged species can then interact with anions in the solution.
Studies on other aliphatic amines have demonstrated their ability to form ion pairs with various anions like perchlorate, nitrate, and phosphate. acs.orgnih.govresearchgate.net The formation and stability of these complexes are influenced by several factors, including the nature of the solvent. For instance, ion pairs of aliphatic amines readily form in polar organic solvents like dichloromethane (B109758) but not in nonpolar solvents such as n-hexane. nih.govresearchgate.net The stability of these ion pairs can also be influenced by the structure of the amine and the anion. acs.org
The process typically involves electrostatic attraction between the protonated ammonium (B1175870) cation (R-NH3+) and the anion. This interaction can be strong enough to allow the extraction of the ion pair from an aqueous phase into an organic phase, a principle utilized in certain separation and analytical techniques. acs.orgnih.gov
Biochemical Interactions with Isolated Biomolecules in In Vitro Systems
Several derivatives of 4-aminophenethylamine have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the metabolism of neurotransmitters like serotonin (B10506) and dopamine. nih.govnih.gov MAO inhibitors are a known class of drugs, and their mechanism often involves competitive binding to the enzyme's active site. frontiersin.orgscirp.org While direct in vitro studies specifying this compound as a MAO inhibitor were not found in the reviewed literature, its structural similarity to known inhibitors suggests a potential for interaction.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. frontiersin.org The inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable covalent bond is formed. For a compound like this compound, reversible inhibition would likely occur through non-covalent interactions within the enzyme's active site, preventing the natural substrate from binding.
The interaction of small molecules with proteins is fundamental to many biological processes and is governed by non-covalent forces. The functional groups of this compound—two amine groups and a hydrocarbon chain—allow it to participate in several types of non-covalent interactions with biological macromolecules like proteins. nih.govpnas.orgnih.gov
Key potential interactions include:
Hydrogen Bonding: The hydrogen atoms on the primary and secondary amine groups can act as hydrogen bond donors, while the nitrogen atoms' lone pairs can act as hydrogen bond acceptors. They can form hydrogen bonds with amino acid residues in a protein, such as aspartate, glutamate (B1630785), serine, and threonine.
Electrostatic (Ion-Ion) Interactions: If the amine groups are protonated (positively charged), they can form strong salt bridges with negatively charged amino acid residues like aspartate and glutamate.
Van der Waals Forces: The flexible pentyl chain of the molecule can fit into hydrophobic pockets of a protein, engaging in weak, short-range van der Waals interactions. nih.gov
The binding affinity of a small molecule to a protein is determined by the sum of these interactions. While some studies have investigated the binding of various amine-containing small molecules to proteins, specific binding data for this compound is not extensively documented in the available literature. mdpi.comxantec.com
Table 2: Potential Non-Covalent Interactions of this compound with Protein Residues
| Interaction Type | Functional Group on Compound | Interacting Protein Residue (Example) |
|---|---|---|
| Hydrogen Bond (Donor) | -NH2, -NH- | Aspartate, Glutamate (side chain C=O) |
| Hydrogen Bond (Acceptor) | -NH2, -NH- | Serine, Threonine (side chain -OH) |
| Electrostatic (Ion-Ion) | -NH3+, -NH2+- | Aspartate, Glutamate (negatively charged side chains) |
| Van der Waals Forces | Alkyl chain (-C5H11-) | Leucine, Isoleucine, Valine (hydrophobic side chains) |
Role in Microbial or Enzymatic Transformation Processes (Excluding Efficacy Studies)
Microorganisms possess a vast arsenal (B13267) of enzymes capable of transforming a wide variety of organic compounds, a process known as biotransformation or biodegradation. oup.comfrontiersin.org Aliphatic amines can serve as carbon and nitrogen sources for various microbes. oup.com The microbial degradation of such compounds typically involves enzymatic reactions like hydrolysis, oxidation, and deamination. oup.comnih.gov
While specific studies detailing the microbial transformation of this compound are scarce, general principles of amine degradation can be applied. Microorganisms could potentially metabolize this compound through several pathways:
Oxidative deamination: An amine oxidase could catalyze the removal of one of the amino groups, converting it into a ketone or aldehyde and releasing ammonia (B1221849).
Hydroxylation: A monooxygenase enzyme could introduce a hydroxyl (-OH) group onto the aliphatic chain.
N-dealkylation: The ethyl group could be cleaved from the secondary amine.
These transformations are significant as they represent the initial steps in the mineralization of the compound in an environmental or biological system. science.gov The use of microbial consortia is often more effective than single strains for degrading complex molecules, as different species can work synergistically to break down intermediates. frontiersin.orgresearchgate.net
Microbial Metabolism of Related Amine Compounds
The microbial metabolism of amines is a crucial process in various ecosystems. Microorganisms possess diverse enzymatic machinery to utilize amines as carbon and nitrogen sources. google.com The metabolism of diamines, such as putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane), has been well-documented in various bacteria. nih.gov These processes are vital for nutrient cycling and are part of the broader field of microbial metabolisms of nitrogenous compounds. google.com
Generally, the initial step in the microbial degradation of amines involves an oxidative deamination reaction, catalyzed by amine oxidases or dehydrogenases, to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. frontiersin.org For instance, gut microbiota are known to metabolize dietary amino acids into various amines. nih.govmdpi.com While direct evidence for the microbial metabolism of this compound is lacking, it is plausible that microorganisms possessing broad-specificity amine oxidases could metabolize it. The degradation would likely initiate at either the primary or secondary amine, leading to the formation of aldehydes, which would then be further processed through central metabolic pathways. nih.gov The structural similarity to naturally occurring diamines suggests that it could potentially serve as a substrate for microbial growth, though the ethyl group on one of the amines might influence the substrate specificity of the involved enzymes.
Enzymatic Degradation or Biosynthesis Pathways in Non-Human Contexts
The enzymatic degradation of aliphatic amines is a key biochemical process. Enzymes such as diamine oxidase are known to degrade biogenic amines. drugbank.com The biosynthesis of common diamines like 1,3-diaminopropane, putrescine, and 1,5-diaminopentane has been identified in various microorganisms, typically originating from amino acid precursors. nih.gov For example, cadaverine (1,5-diaminopentane) is produced via the decarboxylation of lysine. rsc.org
Given that this compound is not a common naturally occurring diamine, dedicated biosynthetic pathways are unlikely to exist. However, its degradation can be hypothesized based on known enzymatic reactions. Hydrolases are a class of enzymes that catalyze the breaking of chemical bonds with the addition of water, and they are involved in the degradation of various polymers, sometimes yielding amine-containing monomers. mdpi.com It is conceivable that non-specific amine oxidases or transaminases found in various organisms could act on this compound. The degradation pathway would likely involve the oxidation of one of the amino groups to an aldehyde, followed by further catabolism. The presence of the ethyl group might render the secondary amine less susceptible to certain oxidases compared to the primary amine.
Applications as Chemical Intermediates and Building Blocks in Synthesis
Aliphatic diamines are fundamental building blocks in organic synthesis due to the versatile reactivity of their amino groups. atamanchemicals.comfrontierspecialtychemicals.comaksci.com They are widely used in the production of polymers, pharmaceuticals, and other specialty chemicals. basf.comresearchgate.netamericanchemistry.com
Precursor in Fine Chemical and Specialty Chemical Synthesis
This compound, with its primary and secondary amine functionalities, serves as a valuable precursor for the synthesis of more complex molecules. The differential reactivity of the two amine groups can be exploited for selective chemical modifications. For instance, the primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for regioselective reactions.
This compound can be used in the synthesis of various fine and specialty chemicals, including:
Polyamides and Polyurethanes: Diamines are key monomers in the synthesis of polyamides (by reaction with dicarboxylic acids) and polyurethanes (by reaction with diisocyanates). rsc.orgresearchgate.net The specific structure of this compound could impart unique properties to the resulting polymers.
Heterocyclic Compounds: The diamine structure is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. atamanchemicals.com
Chelating Agents: The two nitrogen atoms can act as ligands to coordinate with metal ions, making it a potential building block for novel chelating agents.
The synthesis of diformamides from aliphatic diamines using gold(I) complex catalysts highlights the utility of such compounds as intermediates. ionike.com
Scaffold for Novel Compound Development
The concept of a molecular scaffold, or a core structure upon which a variety of substituents can be placed, is central to modern medicinal chemistry and materials science. nih.govnih.gov Aliphatic diamines can serve as simple yet effective scaffolds. google.com The pentane chain of this compound provides a flexible backbone, while the two amino groups offer points for diversification.
By modifying the amino groups with different chemical moieties, a library of new compounds with diverse properties can be generated. This approach, known as scaffold hopping, is a common strategy in drug discovery to identify new lead compounds. nih.gov The use of bio-based materials as scaffolds for tissue regeneration is also an active area of research. mdpi.com While not a natural product, the diamine structure of this compound could be incorporated into such biocompatible materials.
Catalytic Roles in Organic Reaction Development
Amines and their derivatives can function as organocatalysts in a variety of organic reactions. nih.gov The basic nature of the amino groups allows them to act as Brønsted-Lowry bases, while their nucleophilicity enables them to participate in covalent catalysis. For example, primary and secondary amines are known to catalyze aldol (B89426) condensations, Michael additions, and Knoevenagel condensations through the formation of enamine or iminium ion intermediates.
While there are no specific reports on the catalytic use of this compound, its structure suggests potential applications in this area. The presence of both a primary and a secondary amine could lead to interesting catalytic activities, potentially in cooperative catalysis where both amine groups participate in the reaction mechanism. The development of new basic catalysts is an important area in fine chemical synthesis. tesisenred.net Furthermore, amine-rich materials have been explored as nano-aminocatalytic platforms. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes for 4-Amino-1-ethylaminopentane
One promising avenue is the exploration of catalytic reductive amination. This approach could involve the direct reaction of a suitable keto-amine precursor with ethylamine (B1201723) in the presence of a heterogeneous or homogeneous catalyst and a reducing agent. The development of highly selective and reusable catalysts for this transformation would represent a significant advancement.
Furthermore, biocatalytic methods, employing enzymes such as amine transaminases, could offer a green and highly stereoselective route to chiral forms of this compound. mdpi.com Research in this area would involve screening for and engineering enzymes with the desired substrate specificity and operational stability. mdpi.com The use of whole-cell biocatalysts could further streamline the process, combining enzyme production and the chemical transformation in a single step. ucl.ac.uk
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic Reductive Amination | High atom economy, potential for catalyst recycling. | Catalyst design for high selectivity and activity. |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for specific substrates. mdpi.com |
| Flow Chemistry | Improved safety, precise control over reaction parameters, potential for automation. | Reactor design and optimization for multi-step syntheses. |
Advanced Computational Characterization and Predictive Modeling of Amine Reactivity
Computational chemistry offers powerful tools to elucidate the electronic structure, conformational landscape, and reactivity of this compound. researchgate.net Future research should leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to gain a detailed understanding of its molecular properties. researchgate.net
Predictive modeling can be employed to forecast the compound's behavior in various chemical environments. For instance, simulations can help to understand its interaction with catalytic surfaces, predict its pKa values, and model its reactivity in different solvent systems. researchgate.net This in-silico approach can significantly accelerate the discovery of new reactions and applications by allowing for the rapid screening of potential reaction partners and conditions before experimental validation. mit.edu
Docking simulations can also be used to predict the binding affinity of this compound and its analogues to biological macromolecules, such as enzymes. mdpi.com This could guide the design of new enzyme inhibitors or probes for studying biological systems. By understanding the intermolecular interactions at the active site, researchers can rationalize and predict the outcomes of enzymatic reactions. mdpi.com
| Computational Method | Information Gained | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reaction energies. researchgate.net | Predicting reaction mechanisms and spectroscopic properties. |
| Molecular Dynamics (MD) | Conformational changes, solvent effects, binding dynamics. | Understanding interactions with solvents and macromolecules. |
| Docking Simulations | Binding modes and affinities to target proteins. mdpi.com | Guiding the design of enzyme-targeted molecules. mdpi.com |
Exploration of Green Analytical Methodologies for Trace Analysis
The development of sensitive and environmentally friendly analytical methods for the detection and quantification of this compound is crucial for monitoring its presence in various matrices. Future research should focus on "green" analytical techniques that minimize solvent consumption and waste generation. amecj.com
Techniques such as Solid-Phase Microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offer a solvent-free sample preparation method. pjoes.com The development of novel fiber coatings with high affinity for aliphatic amines could enhance the sensitivity and selectivity of this method. pjoes.com Another promising approach is the use of miniaturized extraction techniques like liquid-phase microextraction (LPME) and stir bar sorptive extraction (SBSE). mostwiedzy.pl
Furthermore, the development of electrochemical sensors and biosensors could provide rapid, portable, and cost-effective tools for on-site analysis. These sensors could be based on enzymatic reactions or molecularly imprinted polymers designed to selectively bind this compound. The Green Analytical Procedure Index (GAPI) can be a useful tool to evaluate the environmental impact of these newly developed methods. mostwiedzy.pl
| Analytical Technique | Principle | Advantages |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. pjoes.com | Solvent-free, simple, sensitive. pjoes.com |
| Liquid-Phase Microextraction (LPME) | Extraction into a small volume of solvent. mostwiedzy.pl | Low solvent consumption, high enrichment factor. |
| Electrochemical Sensors | Measurement of current or potential changes upon analyte binding. | Rapid, portable, low cost. |
Elucidation of Complex Biochemical Pathways in Model Organisms (Non-human) Involving Aminopentane Analogues
Investigating the biochemical fate and effects of aminopentane analogues in non-human model organisms can provide valuable insights into the metabolism and potential biological activities of this class of compounds. While direct studies on this compound may be limited, research on structurally related polyamines and aminopentanes can offer a foundational understanding.
Studies in organisms like zebrafish or various microorganisms could explore how these compounds are metabolized. nih.gov Amine oxidases and transaminases are key enzyme families involved in the metabolism of amines and could play a role in the breakdown of aminopentane analogues. mdpi.comnih.gov Understanding these pathways is crucial for assessing the potential bioaccumulation and persistence of such compounds.
Furthermore, research could investigate the interaction of aminopentane analogues with biological targets. For instance, some amines are known to interact with G protein-coupled receptors (GPCRs). nih.gov Exploring whether aminopentane analogues can modulate the activity of such receptors in model organisms could uncover novel biological functions. nih.gov The study of non-canonical amino acids, which can include amino-functionalized alkanes, in peptide synthesis within these organisms also presents an interesting research avenue. mdpi.com
| Model Organism | Research Focus | Potential Insights |
| Zebrafish | Metabolic pathways, developmental effects. nih.gov | Understanding of in vivo transformation and potential toxicity. |
| Bacteria/Yeast | Enzymatic degradation, interaction with cellular machinery. | Identification of enzymes and genes involved in metabolism. |
| Cell Cultures | Receptor binding assays, cytotoxicity. | Elucidation of molecular targets and mechanisms of action. |
Q & A
Q. What are the recommended analytical techniques for identifying and quantifying 4-Amino-1-ethylaminopentane in complex mixtures?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification and quantification. Calibrate instruments using certified reference standards (e.g., 4-aminophenol derivatives ). Validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For environmental samples, employ isotope dilution methods to account for matrix effects .
Q. How can researchers ensure the stability of this compound during experimental storage?
- Methodological Answer : Store the compound at 0–6°C in airtight, amber vials to prevent photodegradation and oxidation . Conduct stability tests under varying pH and temperature conditions to determine degradation kinetics. Use accelerated stability studies (e.g., elevated temperatures) to predict long-term storage requirements .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and EPA guidelines for amine handling. Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention . Maintain a spill kit containing neutralizing agents (e.g., activated carbon) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to simulate electron distribution and reactive sites. Compare results with experimental data (e.g., kinetic studies) to validate models. Use software like Gaussian or ORCA for molecular dynamics simulations . Incorporate solvent effects by applying the polarizable continuum model (PCM) .
Q. What experimental designs resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HepG2, HEK293) to assess variability. Use metabolomics to identify biotransformation pathways that may explain discrepancies. Cross-reference findings with toxicogenomics databases (e.g., Comparative Toxicogenomics Database) . Replicate experiments under controlled oxygen levels to rule out oxidative stress artifacts .
Q. How does this compound interact with biological membranes, and what methods quantify this interaction?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Use fluorescence anisotropy to monitor membrane fluidity changes. For in silico analysis, apply molecular docking simulations with lipid bilayer models (e.g., CHARMM-GUI) . Validate with cryo-electron microscopy for structural insights .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Use solid-phase synthesis for high-throughput generation of analogs. Introduce protecting groups (e.g., Boc for amines) to control regioselectivity . Characterize intermediates via LC-MS and FTIR. For SAR, prioritize substituents at the ethylamino and pentane backbone positions to modulate hydrophobicity and electronic effects .
Methodological Guidance for Data Interpretation
Q. How should researchers address inconsistencies in chromatographic data for this compound?
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
